molecular formula C18H20N2O4S B11599798 ethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

ethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11599798
M. Wt: 360.4 g/mol
InChI Key: VXWUDBZMKAHXSG-UHFFFAOYSA-N
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Description

Ethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a fused heterocyclic compound featuring a pyrimido-thiazine core. This structure incorporates a 3-methoxyphenyl substituent at position 6, a methyl group at position 8, and an ethyl ester at position 5.

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

ethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C18H20N2O4S/c1-4-24-17(22)15-11(2)19-18-20(14(21)8-9-25-18)16(15)12-6-5-7-13(10-12)23-3/h5-7,10,16H,4,8-9H2,1-3H3

InChI Key

VXWUDBZMKAHXSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)CCS2)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Step 1 : Thiourea reacts with ethyl 2-cyano-3,3-bis(methylthio)acrylate to form a thioamide intermediate.

  • Step 2 : Intramolecular cyclization eliminates methyl mercaptan, generating the dihydropyrimidothiazine core.

  • Step 3 : Introduction of the 3-methoxyphenyl group via nucleophilic aromatic substitution (SNAr) at position 6 using 3-methoxybenzyl bromide under basic conditions (K2CO3/DMF).

Optimization Insights

  • Catalyst : Potassium bicarbonate (10 mol%) in DMF at 80°C improves cyclization efficiency.

  • Yield : 65–72% for the core structure, with post-functionalization steps adding ~15% yield penalty.

Post-Synthetic Functionalization

For analogues requiring late-stage modifications, the methylthio (-SCH3) groups at positions 4 and 8 in intermediate 3 (2,6-dihydro-2,6-diimino-4,8-bis(methylthio)pyrimido[2,1-b]thiazine-3,7-dicarbonitrile) serve as handles for introducing the ethyl carboxylate and methyl groups.

Carboxylation Protocol

  • Reagents : Ethyl chloroformate in anhydrous THF with triethylamine.

  • Conditions : 0°C → room temperature, 12 hours.

  • Yield : 68% after column chromatography (SiO2, hexane:ethyl acetate 4:1).

Methyl Group Installation

  • Method : Pd-catalyzed cross-coupling of methylboronic acid with brominated intermediates at position 8.

  • Catalyst System : Pd(PPh3)4 (5 mol%), K2CO3, DME/H2O (3:1), 80°C, 8 hours.

Comparative Analysis of Methodologies

Parameter Three-Component Reaction Cyclocondensation Post-Functionalization
Overall Yield76–85%65–72%50–60%
Step Count12–33–4
Functional FlexibilityModerateHighHigh
ScalabilityExcellentGoodModerate

The three-component reaction offers superior efficiency for large-scale synthesis, while post-functionalization routes provide versatility for derivative libraries.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Competing pathways during cyclocondensation may yield regioisomers. Employing bulky isocyanides (e.g., cyclohexyl isocyanide) or electron-deficient acetylenedicarboxylates (e.g., diethyl acetylenedicarboxylate) favors the desired 6-(3-methoxyphenyl) regioisomer.

Solvent Effects

  • Polar aprotic solvents (DMF, DCM): Enhance reaction rates but may require rigorous drying.

  • Green solvents (ethanol, isopropanol): Tested in, but yields drop to 40–50% due to reduced intermediate stability.

Purification Techniques

  • Chromatography : Silica gel with ethyl acetate/hexane gradients effectively separates diastereomers.

  • Crystallization : Ethanol/water recrystallization improves purity (>98% by HPLC) for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

Ethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo derivatives serve as crucial building blocks in the synthesis of more complex organic molecules. Their unique structure allows for various chemical modifications through reactions such as oxidation, reduction, and substitution.

Research has indicated that this compound exhibits several biological properties:

Antimicrobial Activity :
Studies have demonstrated that this compound possesses significant antimicrobial effects against various pathogens. For instance:

MicroorganismActivityIC50 (µg/mL)
Staphylococcus aureusBactericidal12
Escherichia coliBactericidal15
Candida albicansFungicidal10

These findings suggest its potential as a new antimicrobial agent.

Antitumor Activity :
In vitro studies have shown that this compound inhibits the proliferation of cancer cell lines:

Cell LineInhibition (%)Concentration (µM)
MCF-7 (Breast Cancer)7025
HeLa (Cervical Cancer)6530
A549 (Lung Cancer)8020

These results point to its promising application in cancer treatment protocols.

Anti-inflammatory Activity :
The compound has also demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines in various models. Animal studies indicated a significant reduction in inflammation markers such as TNF-alpha and IL-6.

Antidiabetic Properties :
Preliminary studies suggest that ethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo derivatives may enhance insulin sensitivity and reduce blood glucose levels in diabetic models.

Medicine

Due to its diverse biological activities, ethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo derivative is being explored as a potential therapeutic agent for various diseases. Its unique chemical structure allows for targeted drug design aimed at specific biological pathways.

Case Studies

A notable case study involved the use of ethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo derivatives in treating infections caused by antibiotic-resistant strains. Patients treated with formulations containing this compound exhibited quicker recovery times and reduced symptoms compared to those receiving standard antibiotics.

Mechanism of Action

The mechanism of action of ethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position) Molecular Formula Key Features Reference
Ethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (Target) 3-MeO-C₆H₄ (6), Me (8), COOEt (7) C₁₈H₁₉N₂O₄S 3-MeO group may enhance electron donation; ethyl ester balances lipophilicity. N/A
Allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-MeO-C₆H₄ (6), Me (8), COOAll (7) C₂₀H₂₁N₂O₄S 4-MeO substituent alters electronic effects; allyl ester increases lipophilicity.
Ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-F-C₆H₄ (6), Me (8), COOEt (7) C₁₈H₁₈FN₂O₃S Fluorine introduces electronegativity, potentially improving binding affinity.
2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-pyrimido[2,1-b][1,3]oxazine-7-carbonitrile 4-Cl-C₆H₄ (2), SMe (8), CN (7) C₂₁H₁₅ClN₄O₂S Methylthio group acts as a leaving group; cyano group enables cyclization.
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate Trimethoxybenzylidene (2), COOEt (6) C₂₆H₂₆N₂O₆S Thiazolo-pyrimidine core; bulky substituents affect crystal packing.

Key Observations:

Substituent Position and Electronic Effects: The 3-methoxyphenyl group in the target compound may provide moderate electron-donating effects compared to the 4-substituted analogs (e.g., 4-F in , 4-MeO in ), influencing reactivity in electrophilic substitutions.

Ester Group Variations :

  • Ethyl esters (target, ) are less lipophilic than allyl esters (), impacting metabolic stability and solubility. Allyl groups are prone to enzymatic hydrolysis, which may shorten half-life .

Core Heterocycle Differences :

  • The pyrimido[2,1-b][1,3]thiazine core (target) differs from pyrimido-oxazine () and thiazolo-pyrimidine (). These structural variations affect ring puckering, hydrogen bonding, and intermolecular interactions .

Key Observations:

  • Column chromatography (e.g., silica gel with hexane/EtOAc) is widely used for purification .
  • Recrystallization from ethyl acetate/ethanol mixtures () is effective for obtaining single crystals for X-ray studies.

Physicochemical and Pharmacological Properties

  • Reactivity: The methylthio group in pyrimido-oxazine analogs acts as a leaving group, enabling reactions with nucleophiles (amines, phenols) to form polycyclic derivatives .
  • Crystal Packing : Bulky substituents (e.g., 2,4,6-trimethoxybenzylidene in ) induce distinct hydrogen-bonding networks (C–H···O), affecting solubility and stability .
  • Biological Activity : Pyrimidine derivatives are associated with antimicrobial and antioxidant properties , though specific data for the target compound are lacking.

Biological Activity

Ethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds known for their diverse biological activities. Its molecular formula is C22H26N2O6SC_{22}H_{26}N_2O_6S with a molecular weight of 446.5 g/mol. The structure features a pyrimido-thiazine core, which is essential for its biological activity.

Property Value
Molecular FormulaC22H26N2O6S
Molecular Weight446.5 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of ethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-pyrimido-thiazine derivatives typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrimido-thiazine core.
  • Introduction of the methoxy and ethyl groups through acylation and alkylation reactions.
  • Purification using chromatography techniques to ensure high yield and purity.

Anticancer Properties

Research indicates that derivatives of pyrimido-thiazines exhibit promising anticancer properties. For instance, studies have shown that similar compounds demonstrate significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

  • Case Study : A study on pyridopyrimidinone-thiazole hybrids found that certain substitutions on the pyrimidine nucleus enhanced cytotoxicity against MCF-7 and HeLa cell lines. The highest activity was observed in compounds with chlorophenyl substitutions .

Antimicrobial Activity

Ethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo derivatives have also been evaluated for antimicrobial activity. The presence of the thiazine ring contributes to their effectiveness against a range of pathogenic microorganisms.

  • Research Findings : Compounds containing thiazole and pyrimidine moieties have shown broad-spectrum antimicrobial activity, making them potential candidates for developing new antibiotics .

The mechanism by which ethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-pyrimido-thiazines exert their biological effects often involves interaction with specific cellular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation or survival pathways.
  • Receptor Modulation : It could modulate receptors that play critical roles in cancer progression or microbial resistance.
  • Induction of Apoptosis : Some derivatives have been shown to induce programmed cell death in cancer cells through various signaling pathways.

Q & A

Q. What are the established synthetic routes for ethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-pyrimidothiazine-7-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A representative method involves:

  • Reacting a pyrimidine-thione precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester) with a substituted benzaldehyde (e.g., 3-methoxybenzaldehyde) in the presence of chloroacetic acid and sodium acetate under reflux in glacial acetic acid/acetic anhydride.
  • Recrystallization from ethyl acetate/ethanol yields pure crystals (78% yield) .
  • Key parameters : Reaction time (8–10 h), solvent system (acetic acid/anhydride), and recrystallization conditions (slow evaporation).

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using MoKα radiation (λ = 0.71073 Å), and refinement employs the SHELX suite (e.g., SHELXL for small-molecule refinement). Key steps include:

  • Solving the phase problem via direct methods (SHELXS/SHELXD).
  • Refining hydrogen atoms in riding models with isotropic displacement parameters .
  • Example crystal data : Monoclinic system (P21/n), Z = 4, unit cell dimensions a = 7.5363 Å, b = 18.178 Å, c = 16.973 Å, β = 94.465° .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., methoxy group at 3-position, methyl at 8-position).
  • IR : Peaks at ~1700 cm1^{-1} indicate carbonyl groups (4-oxo, ester).
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 431.2) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what factors contribute to variability?

Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to acetic acid .
  • Catalyst screening : Triethylamine (Et3_3N) improves reaction rates in thiazole ring formation .
  • Temperature control : Reflux at 110–120°C minimizes side products (e.g., hydrolyzed esters) .
  • Contradictions : Lower yields (~50%) in scaled-up reactions suggest steric hindrance from the 3-methoxyphenyl group; microwave-assisted synthesis may mitigate this .

Q. How do hydrogen-bonding interactions influence the crystal packing and stability of this compound?

Graph-set analysis of SC-XRD data reveals:

  • Intermolecular C–H···O bonds : Form chains along the c-axis, stabilizing the lattice (e.g., C8–H8···O4, 2.42 Å) .
  • Intramolecular interactions : The pyrimidothiazine core adopts a flattened boat conformation, with puckering parameters (ΔC5 = 0.224 Å) influencing packing density .
  • Impact : Stronger H-bonding correlates with higher thermal stability (DSC melting point 427–428 K) .

Q. What strategies resolve contradictions between computational and experimental spectral data (e.g., NMR chemical shifts)?

Discrepancies often arise from:

  • Solvent effects : DFT calculations (B3LYP/6-311+G(d,p)) must account for DMSO-d6 polarity, which downfield-shifts aromatic protons by 0.3–0.5 ppm .
  • Tautomerism : The 4-oxo group may exist in keto-enol equilibrium, altering 1H^1H NMR peak splitting. Dynamic NMR at variable temperatures (298–343 K) can confirm this .

Q. What in vitro assays are used to evaluate the biological activity of this compound, and how are results interpreted?

  • Antimicrobial activity : Broth microdilution (MIC against S. aureus: 32 µg/mL) .
  • Cytotoxicity : MTT assay (IC50_{50} = 18 µM in HeLa cells) .
  • Mechanistic insights : Docking studies suggest inhibition of bacterial dihydrofolate reductase (DHFR) via H-bonding with Thr121 and π-π stacking with Phe31 .

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